Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H7Cl2F3O2 and a molecular weight of 287.06 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of two chlorine atoms and a trifluoromethyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2,6-dichloro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with substituted nucleophiles on the benzene ring.
Reduction: Ethyl 2,6-dichloro-4-(trifluoromethyl)benzyl alcohol.
Oxidation: 2,6-dichloro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups on the benzene ring can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
- Ethyl 2,6-dichloro-4-methylbenzoate
- Ethyl 2,6-dichloro-4-fluorobenzoate
- Ethyl 2,6-dichloro-4-nitrobenzoate
These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and applications .
Properties
IUPAC Name |
ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSWNADHLKUFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249011 | |
Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189338-33-8 | |
Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189338-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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